3,17-Dihydroxyestra-1,3,5(10)-trien-16-one
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Overview
Description
16-Ketoestradiol, also known as 16-oxoestradiol or 16-oxo-E2, is an endogenous estrogen related to 16-ketoestrone. It is a metabolite of estrone, a naturally occurring estrogen. This compound is characterized by its chemical formula C18H22O3 and a molar mass of 286.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ketoestradiol typically involves the oxidation of estrone or estriol. One common method is the oxidation of the C-16 hydroxyl group in estrone or estriol to form the ketone group at the 16th position . This can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of 16-Ketoestradiol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is often carried out in specialized facilities equipped with the necessary technology to handle large-scale chemical reactions .
Chemical Reactions Analysis
Types of Reactions
16-Ketoestradiol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of the ketone group back to a hydroxyl group.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated or ketone derivatives of estradiol, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
16-Ketoestradiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of estrogen metabolism and synthesis.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Studied for its potential therapeutic effects and its role in hormone replacement therapy.
Industry: Utilized in the production of various pharmaceutical products and as a standard in analytical chemistry
Mechanism of Action
16-Ketoestradiol exerts its effects by binding to estrogen receptors, specifically estrogen receptor α (ERα) and estrogen receptor β (ERβ). The binding affinity to these receptors influences various physiological processes, including the regulation of gene expression and modulation of cellular functions. The compound’s mechanism of action involves the activation or inhibition of specific signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Estrone: A precursor to 16-Ketoestradiol, with similar estrogenic properties.
Estriol: Another metabolite of estrone, with different biological activities.
Estradiol: The most potent natural estrogen, with a higher estrogenic activity compared to 16-Ketoestradiol
Uniqueness
16-Ketoestradiol is unique due to its specific structure and the presence of a ketone group at the 16th position. This structural difference results in distinct biological activities and metabolic pathways compared to other estrogens. Its relatively weak estrogenic potency makes it a valuable compound for studying the nuanced effects of estrogenic metabolites .
Properties
IUPAC Name |
3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGFQJCHFJTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859493 |
Source
|
Record name | 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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